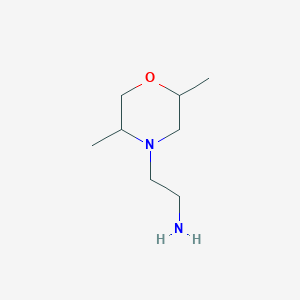
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
Vue d'ensemble
Description
“2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine” is a chemical compound with the molecular formula C8H18N2O . It has a molecular weight of 158.24 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine” is 1S/C8H18N2O/c1-7-6-11-8(2)5-10(7)4-3-9/h7-8H,3-6,9H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is typically in liquid form . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Applications De Recherche Scientifique
Pharmacology
In the realm of pharmacology, 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structure suggests it could be useful in the modification of pharmacophores or as a building block in the development of drugs targeting central nervous system disorders due to the morpholine ring’s prevalence in such agents .
Biochemistry
Biochemically, this compound could play a role in enzyme inhibition studies. The morpholine moiety is often seen in inhibitors that target enzymes like monoamine oxidases or cholinesterases, which are significant in the treatment of neurodegenerative diseases .
Chemical Synthesis
In chemical synthesis, 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine may serve as a catalyst or a reactant in the formation of complex organic molecules. Its basic nitrogen atoms can act as nucleophilic centers in various organic reactions .
Materials Science
Within materials science, this compound’s derivatives could be investigated for their properties as corrosion inhibitors or in the creation of novel polymers with unique mechanical properties. The morpholine ring can impart flexibility and stability to polymeric chains .
Analytical Chemistry
Analytically, 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine might be used as a standard or a reagent in chromatographic methods for the detection of similar structured compounds or as a pH modifier in various analytical procedures .
Industrial Applications
Industrially, there’s potential for this compound to be used in the synthesis of dyes, rubber chemicals, or as an intermediate in the manufacture of surfactants which are crucial in detergents and emulsifiers .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The precautionary statements associated with the compound include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(2,5-dimethylmorpholin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-6-11-8(2)5-10(7)4-3-9/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSYDZMEMUAPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)


![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)
![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)


![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)


![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)
![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)

